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Compound of Interest

Compound Name: BDP FL-PEG4-amine

Cat. No.: B605994 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BDP FL-PEG4-amine is a versatile fluorescent labeling reagent combining the bright and

photostable BODIPY™ FL fluorophore with a hydrophilic polyethylene glycol (PEG) spacer and

a reactive primary amine group. This unique structure makes it an excellent candidate for

various bioconjugation applications, particularly in flow cytometry. The BODIPY™ FL dye offers

sharp excitation and emission peaks (approximately 503 nm and 509 nm, respectively),

minimizing spectral overlap with other common fluorophores.[1] The PEG4 spacer enhances

water solubility and reduces non-specific binding, thereby improving the signal-to-noise ratio in

cell-based assays.[2][3][4] The terminal primary amine allows for covalent conjugation to a

variety of molecules, including proteins and other biomolecules, through reactions with

carboxylic acids or N-hydroxysuccinimide (NHS) esters.[5]

These application notes provide detailed protocols for utilizing BDP FL-PEG4-amine in two key

flow cytometry applications: as a viability dye to discriminate between live and dead cells, and

for the covalent labeling of cell surface proteins.

Product Information and Properties
A summary of the key properties of BDP FL-PEG4-amine is provided in the table below.
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Property Value Reference

CAS Number 2183473-14-3 [1][5]

Molecular Weight ~510.38 g/mol [1][6]

Excitation Maximum ~503 nm [1]

Emission Maximum ~509 nm [1]

Quantum Yield ~0.9 [1]

Solubility DMSO, DMF, DCM [1]

Storage -20°C, protect from light [1]

Reactive Group Primary Amine (-NH2) [5]

Application 1: Live/Dead Cell Discrimination
Amine-reactive fluorescent dyes are widely used for assessing cell viability in flow cytometry.

The principle lies in the integrity of the cell membrane. Live cells with intact membranes will

exhibit minimal fluorescence as the dye primarily reacts with amines on the cell surface. In

contrast, dead cells with compromised membranes are permeable to the dye, which then

reacts with the abundant intracellular amines, resulting in a significantly brighter fluorescent

signal. This covalent labeling is stable and can withstand subsequent fixation and

permeabilization steps, making it compatible with intracellular staining protocols.

Experimental Protocol: Live/Dead Staining
This protocol provides a general guideline for staining suspended cells with BDP FL-PEG4-
amine for viability assessment.

Materials:

BDP FL-PEG4-amine

Anhydrous Dimethyl Sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS), protein-free
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Cell suspension (e.g., lymphocytes, cultured cell lines)

Flow cytometry tubes

Flow cytometer with a blue laser (488 nm) for excitation and appropriate emission filters

(e.g., 530/30 nm bandpass).

Protocol:

Prepare a 1 mM stock solution of BDP FL-PEG4-amine: Dissolve the required amount of

BDP FL-PEG4-amine in anhydrous DMSO. For example, to prepare a 1 mM solution from 1

mg of the dye (MW ~510.38), dissolve it in approximately 1.96 mL of DMSO. Mix well by

vortexing. Store the stock solution in small aliquots at -20°C, protected from light.

Cell Preparation: Harvest cells and wash them once with 1-2 mL of protein-free PBS.

Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.

Resuspend Cells: Resuspend the cell pellet in 1 mL of protein-free PBS to a concentration of

1 x 10^6 cells/mL.

Staining: Add 1 µL of the 1 mM BDP FL-PEG4-amine stock solution to the 1 mL of cell

suspension (for a final concentration of 1 µM). This is a recommended starting concentration

and should be optimized for your specific cell type and experimental conditions.

Incubation: Incubate the cells for 20-30 minutes at room temperature, protected from light.

Washing: Wash the cells twice with 1-2 mL of flow cytometry staining buffer (e.g., PBS with

2% FBS). Centrifuge at 300-500 x g for 5 minutes and discard the supernatant between

washes.

Resuspend for Analysis: Resuspend the final cell pellet in an appropriate volume of flow

cytometry staining buffer.

Data Acquisition: Analyze the samples on a flow cytometer. Use the signal from the BDP FL-
PEG4-amine to distinguish between live (dim) and dead (bright) cell populations.

Expected Results and Data Presentation
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The following table summarizes the expected fluorescence intensity for live and dead cell

populations.

Cell Population
Expected BDP FL-PEG4-amine
Fluorescence

Live Cells Low to Dim

Dead Cells High/Bright

Application 2: Covalent Labeling of Cell Surface
Proteins
The primary amine group on BDP FL-PEG4-amine can be utilized to conjugate it to other

molecules, such as antibodies or ligands, that have been modified to contain an amine-reactive

group (e.g., an NHS ester). This allows for the fluorescent labeling of specific cell surface

proteins for their detection and quantification by flow cytometry.

Experimental Workflow: Cell Surface Protein Labeling
The following diagram illustrates the general workflow for labeling cell surface proteins using a

BDP FL-PEG4-amine conjugate.
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Step 1: Antibody Conjugation

Step 2: Cell Staining

Step 3: Flow Cytometry Analysis
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Workflow for cell surface protein labeling.

Protocol: Cell Surface Staining with a BDP-Conjugate
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This protocol assumes you have a pre-conjugated antibody or protein of interest with BDP FL-
PEG4-amine.

Materials:

BDP FL-PEG4-amine conjugated antibody/protein

Cell suspension

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

Flow cytometry tubes

Flow cytometer

Protocol:

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in

cold flow cytometry staining buffer.

Staining: Add the optimal concentration of the BDP FL-PEG4-amine conjugated antibody to

100 µL of the cell suspension. The optimal concentration should be determined by titration

for each new conjugate.

Incubation: Incubate for 30 minutes at 4°C in the dark.

Washing: Wash the cells twice with 1-2 mL of cold flow cytometry staining buffer. Centrifuge

at 300-500 x g for 5 minutes and discard the supernatant.

Resuspend for Analysis: Resuspend the cell pellet in 300-500 µL of flow cytometry staining

buffer.

Data Acquisition: Analyze the samples on a flow cytometer.

Hypothetical Signaling Pathway Investigation
BDP FL-PEG4-amine can be used to track changes in cell surface protein expression in

response to signaling pathway activation or inhibition. For instance, one could investigate a
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pathway that leads to the upregulation or downregulation of a specific cell surface receptor.

The diagram below illustrates a hypothetical signaling pathway where activation of a Receptor

Tyrosine Kinase (RTK) by a ligand leads to the translocation of a target protein to the cell

surface. This surface protein can then be detected using a BDP FL-PEG4-amine conjugated

antibody.

Signaling Pathway

Detection by Flow Cytometry

Ligand Receptor Tyrosine
Kinase (RTK)
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Binds
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Hypothetical signaling pathway detection.

By treating cells with an agonist or antagonist of this pathway and then staining with the BDP-

conjugated antibody, researchers can quantify the change in the surface expression of the

target protein, providing insights into the pathway's activity.

Troubleshooting
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Issue Possible Cause Suggested Solution

High background fluorescence

- Suboptimal dye

concentration- Inadequate

washing- Presence of dead

cells (for surface staining)

- Titrate the concentration of

BDP FL-PEG4-amine or the

conjugate.- Increase the

number of wash steps.-

Include a viability dye (if not

using BDP FL-PEG4-amine for

this purpose).

Low or no signal

- Inactive dye- Low expression

of the target protein- Incorrect

flow cytometer settings

- Use a fresh dilution of the

dye.- Confirm target

expression by another method

(e.g., Western blot).- Ensure

correct laser and filter settings

are used.

High compensation required
- Spectral overlap with other

fluorophores

- Use a compensation control

with cells stained only with

BDP FL-PEG4-amine.-

Choose fluorophores with

minimal spectral overlap for

multicolor panels.

Conclusion
BDP FL-PEG4-amine is a valuable tool for flow cytometry, offering bright and stable

fluorescence for both live/dead cell discrimination and targeted labeling of cell surface proteins.

The protocols provided herein offer a starting point for the successful implementation of this

reagent in your research. Optimization of staining conditions for specific cell types and

experimental setups is recommended to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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